molecular formula C16H12Cl2N4O2S B2729044 N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896347-18-5

N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2729044
M. Wt: 395.26
InChI Key: ZEOOSFHSFKKFGG-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H12Cl2N4O2S and its molecular weight is 395.26. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Analysis

A study by Mary, Pradhan, & James (2022) investigated a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, using vibrational spectroscopy. The research applied Raman and Fourier transform infrared spectroscopy, along with ab initio calculations, to characterize the molecule's vibrational signatures. The study utilized density functional theory and natural bond orbital analysis to understand the stereo-electronic interactions and stability of the molecule.

Synthesis and Pharmacological Evaluation

Siddiqui et al. (2014) conducted a study on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are structurally related to the compound . The research involved synthesizing various derivatives and evaluating their potential as antibacterial agents against different bacterial strains. The study also included computational docking with α-chymotrypsin enzyme protein to identify active binding sites (Siddiqui et al., 2014).

Antiexudative Activity of Pyrolin Derivatives

A 2019 study by Chalenko et al. focused on the synthesis of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, including their anti-exudative properties. The study synthesized and evaluated the anti-exudative activity of these compounds in animal models, finding significant effects in most synthesized derivatives (Chalenko et al., 2019).

Antioxidant and Antitumor Activities

El-Moneim, El‐Deen, & El-Fattah (2011) explored the antioxidant and antitumor activities of synthesized nitrogen heterocycles. The study involved characterizing the compounds using spectroscopic techniques and evaluating their biological activities, highlighting the potential of these compounds in therapeutic applications (El-Moneim, El‐Deen, & El-Fattah, 2011).

Heterocycles Synthesis via Sulphenylation

Samii, Ashmawy, & Mellor (1987) researched the synthesis of heterocycles, including those similar to N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, through sulphenylation of unsaturated amides. This study contributes to the understanding of methods for creating complex heterocyclic structures (Samii, Ashmawy, & Mellor, 1987).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2S/c1-9-3-2-6-22-14(9)20-15(21-16(22)24)25-8-13(23)19-10-4-5-11(17)12(18)7-10/h2-7H,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOOSFHSFKKFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

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